Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 4-amino-1H-pyrazole-5-carboxylate with iodine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be obtained.
Oxidation Products: Nitro derivatives of the pyrazole ring.
Reduction Products: Hydrazine derivatives and other reduced forms.
Scientific Research Applications
Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the iodine atom can enhance its binding affinity to target molecules, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-1H-pyrazole-5-carboxylate: Lacks the iodine atom, which may result in different reactivity and applications.
3-Iodo-1H-pyrazole-5-carboxylate: Similar structure but without the ethyl ester group.
4-Amino-3-iodo-1H-pyrazole: Similar but lacks the carboxylate group.
Uniqueness
Ethyl 4-amino-3-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of both the iodine atom and the ethyl ester group.
Properties
Molecular Formula |
C6H8IN3O2 |
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Molecular Weight |
281.05 g/mol |
IUPAC Name |
ethyl 4-amino-5-iodo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C6H8IN3O2/c1-2-12-6(11)4-3(8)5(7)10-9-4/h2,8H2,1H3,(H,9,10) |
InChI Key |
KGUWQLKMPSAXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1N)I |
Origin of Product |
United States |
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